2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 2.91 (s, 4H, succinimide CH₂)
- δ 7.49 (d, J = 8.4 Hz, 2H, aromatic H)
- δ 8.06 (d, J = 8.8 Hz, 2H, aromatic H) .
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry
Computational Chemistry Modeling Approaches
Density Functional Theory (DFT) studies reveal electronic properties critical for reactivity. Using the B3LYP/6-31G(d,p) basis set:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.92 |
| Band Gap (eV) | 4.86 |
| Dipole Moment (Debye) | 4.21 |
The HOMO is localized on the succinimide ring, while the LUMO resides on the chlorobenzoate moiety, indicating nucleophilic attack susceptibility at the ester carbonyl .
Molecular Electrostatic Potential (MESP) :
- Negative potential (-0.12 au) at ester oxygen.
- Positive potential (+0.08 au) at succinimide nitrogen .
Reaction pathways for ester hydrolysis, modeled using M06-2X/cc-pVTZ , show a two-step mechanism: nucleophilic water addition followed by succinimide ring opening .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJAIZMANMQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394513 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68388-09-0 | |
| Record name | Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68388-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolution of 2,5-pyrrolidinedione in dry dichloromethane or tetrahydrofuran | Ensures solubility and reaction homogeneity |
| 2 | Addition of base (e.g., triethylamine) to the solution | Neutralizes HCl formed, prevents acid-catalyzed side reactions |
| 3 | Slow addition of 4-chlorobenzoyl chloride dropwise under stirring | Controls reaction rate and heat evolution |
| 4 | Stirring the reaction mixture at room temperature for 3-6 hours | Allows complete conversion |
| 5 | Quenching the reaction with water or aqueous acid/base | Removes excess reagents and by-products |
| 6 | Extraction and purification by recrystallization or chromatography | Obtains pure product |
Research Findings and Optimization
- Yield Optimization: The molar ratio of 2,5-pyrrolidinedione to 4-chlorobenzoyl chloride is critical; typically a slight excess of the acyl chloride improves yield.
- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; tetrahydrofuran is an alternative.
- Base Selection: Triethylamine is commonly used due to its effectiveness and ease of removal; pyridine can also act as both base and catalyst.
- Temperature Control: Maintaining room temperature prevents decomposition or side reactions.
- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or column chromatography ensures high purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility, inert medium |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl, promotes ester formation |
| Temperature | 20–25 °C (room temperature) | Controls reaction rate, minimizes side products |
| Reaction Time | 3–6 hours | Ensures complete conversion |
| Molar Ratio (Acyl chloride: Succinimide) | 1.1:1 to 1.2:1 | Slight excess acyl chloride improves yield |
| Purification | Recrystallization or Chromatography | Achieves high purity product |
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: For industrial scale, continuous flow reactors can be employed to enhance reaction control, heat dissipation, and safety.
- Automated Systems: Automation improves reproducibility and throughput.
- Purification Techniques: Large-scale recrystallization or preparative chromatography is used to meet purity standards.
- Safety: Handling of acyl chlorides requires strict moisture control and protective equipment due to their corrosive nature.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 4-chlorobenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: 2,5-Pyrrolidinedione and 4-chlorobenzoic acid.
Substitution: Substituted pyrrolidinedione derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8ClNO4
- Molecular Weight : 247.64 g/mol
- IUPAC Name : 1-[(4-chlorobenzoyl)oxy]-2,5-pyrrolidinedione
The presence of the chlorobenzoyl group significantly influences the compound's reactivity and biological activity, making it a valuable intermediate in synthetic organic chemistry.
Organic Synthesis
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, facilitating the production of derivatives that can exhibit different biological activities. The compound can be synthesized through esterification reactions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Biological Studies
Research has indicated that this compound exhibits notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress responses. This modulation can influence the activity of antioxidant proteins and has implications for therapeutic applications in diseases characterized by oxidative damage .
- Gene Expression Regulation : The compound affects gene expression related to apoptosis and cell proliferation, indicating potential uses in cancer research and therapy.
Pharmacological Applications
Studies have explored the pharmacokinetics of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-, suggesting favorable absorption characteristics that may allow it to cross biological barriers such as the blood-brain barrier. This property is crucial for developing central nervous system-targeted therapies.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of derivatives synthesized from 2,5-Pyrrolidinedione compounds. The results showed that certain derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid. This highlights the potential for developing new antioxidant agents based on this compound's structure .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of 2,5-Pyrrolidinedione derivatives with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity significantly, providing insights into its potential therapeutic roles in metabolic disorders .
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
- CAS No.: 68388-08-9
- Molecular Formula: C₁₁H₈ClNO₄ (identical to the 4-chloro derivative) .
- Key Differences :
- Applications : Less commonly used in peptide coupling due to steric constraints.
Halogenated Acetyl Derivatives
N-(Chloroacetoxy)succinimide
- CAS No.: 27243-15-8
- Molecular Formula: C₆H₆ClNO₄
- Molar Mass : 191.57 g/mol .
- Structural Difference : Replaces benzoyl with a chloroacetyl group.
- Reactivity : The chloroacetyl group acts as a reactive alkylating agent, enabling covalent modifications of thiols or amines in proteins.
- Applications : Used in antibody-drug conjugates (ADCs) and protein labeling .
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
Sulfonyl and Aliphatic Chain Derivatives
1-[[4-(Ethenylsulfonyl)benzoyl]oxy]-2,5-pyrrolidinedione
- CAS No.: 343934-41-8
- Molecular Formula: C₁₃H₁₁NO₆S
- Molar Mass : 309.29 g/mol .
- Unique Feature : Ethenylsulfonyl group enables thiol-reactive conjugation, useful in bioconjugation with cysteine residues.
- Applications : Targeted drug delivery and surface functionalization .
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
Piperidinyl-Substituted Analogs
Comparative Analysis Table
Biological Activity
2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 250.68 g/mol
- IUPAC Name : 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
- CAS Number : 68388-09-0
Biological Activity Overview
The biological activity of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- has been investigated for several therapeutic effects, including:
- Anticoagulant Effects : The compound has been shown to inhibit activated blood coagulation factor X (FXa), demonstrating a potent anticoagulant effect. This property is crucial for preventing thrombus formation in various cardiovascular conditions such as cerebral infarction and myocardial infarction .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth.
- Anticancer Potential : Research has indicated that derivatives of pyrrolidinediones can exhibit cytotoxic effects against cancer cell lines. Specific studies have highlighted moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .
The mechanism by which 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in coagulation and cancer cell proliferation. By binding to these enzymes, it can modulate their activity and inhibit pathological processes.
- Cell Signaling Pathways : It may also influence various cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Case Study 1: Anticoagulant Activity
A study published in a patent application demonstrated the efficacy of this compound in preventing thrombus formation in animal models. The results indicated a significant reduction in clot formation when administered prior to surgical procedures known to increase thrombus risk .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against ovarian and breast cancer cell lines. The findings showed that while the compound was effective at inducing cell death in ovarian cancer cells, it exhibited minimal toxicity to healthy cardiac cells, suggesting a favorable therapeutic index .
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-chlorobenzoyl)oxy]-2,5-pyrrolidinedione?
The synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with a pyrrolidinedione precursor under nucleophilic acyl substitution conditions. Key parameters include:
- Catalysts : Amine bases (e.g., triethylamine) to neutralize HCl byproducts.
- Solvents : Anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which spectroscopic and computational methods are used to characterize the compound’s structure?
- IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O) at ~1700–1800 cm⁻¹ and C-O-C ester linkages at ~1250 cm⁻¹ .
- NMR : H and C NMR resolve the aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl carbons (δ ~165 ppm).
- Computational Studies : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties .
Q. What are the recommended storage conditions to ensure stability in laboratory settings?
- Storage : Sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use moisture-free environments (e.g., gloveboxes) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidinedione ring influence antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?
The 4-chlorobenzoyloxy group enhances lipophilicity, improving penetration through Gram-positive bacterial membranes (e.g., Staphylococcus aureus). However, Gram-negative bacteria (e.g., E. coli) show resistance due to their outer membrane barrier. Structure-Activity Relationship (SAR) studies reveal:
- Key Data : MBEC values range from 32 µg/mL (Gram-positive) to 128 µg/mL (Gram-negative) for analogs .
- Methodology : Biofilm assays under standardized CLSI protocols (pH 7.4, 37°C) .
Q. What mechanistic insights explain the protein-labeling capabilities of this compound’s derivatives in biochemical studies?
The succinimide ester moiety reacts selectively with primary amines (e.g., lysine residues) via nucleophilic attack, forming stable amide bonds. Applications include:
Q. How can researchers reconcile discrepancies in reported MBEC values for analogs across studies?
Variability arises from:
- Strain Differences : Methicillin-resistant S. aureus (MRSA) vs. non-resistant strains.
- Biofilm Maturity : Older biofilms (72h) require higher MBEC due to extracellular matrix density.
- Standardization : Use of microtiter plate assays with crystal violet staining for consistency .
Q. How does the compound’s reactivity compare to other pyrrolidinedione derivatives (e.g., succinimide) in nucleophilic reactions?
- Electrophilicity : The 4-chlorobenzoyloxy group increases electron withdrawal, enhancing the carbonyl’s reactivity toward nucleophiles (e.g., amines, thiols).
- Kinetic Studies : Pseudo-first-order rate constants () measured via UV-Vis spectroscopy show 2–3× faster acylation than succinimide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
